molecular formula C19H24N2O3 B12882326 (R)-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate

(R)-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate

Cat. No.: B12882326
M. Wt: 328.4 g/mol
InChI Key: YRFBYMGNTRNRHC-HGOAGKEZSA-N
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Description

®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate is a chiral compound that consists of a pyrrolidine ring substituted with a benzyl group and an amine group, along with a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride.

    Introduction of the Phenylacetate Moiety: The phenylacetate moiety can be introduced through an esterification reaction involving phenylacetic acid and an alcohol derivative of the pyrrolidine compound.

Industrial Production Methods

Industrial production of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the carbonyl group of the phenylacetate moiety to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable bases or catalysts.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate.

    Phenylacetate Derivatives: Compounds with phenylacetate moieties, such as phenylacetic acid esters, are also similar.

Uniqueness

    Chirality: The presence of chiral centers in ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate makes it unique compared to other non-chiral compounds.

    Structural Complexity: The combination of a pyrrolidine ring, benzyl group, amine group, and phenylacetate moiety provides a unique structural framework that can be exploited for various applications.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

(3R)-1-benzylpyrrolidin-3-amine;(2S)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C11H16N2.C8H8O3/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,11H,6-9,12H2;1-5,7,9H,(H,10,11)/t11-;7-/m10/s1

InChI Key

YRFBYMGNTRNRHC-HGOAGKEZSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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